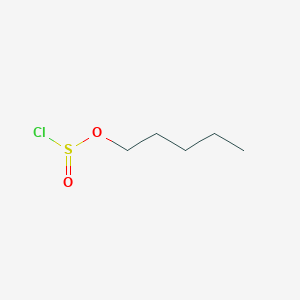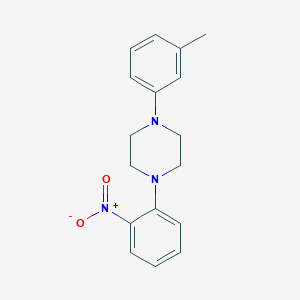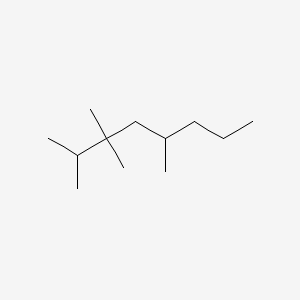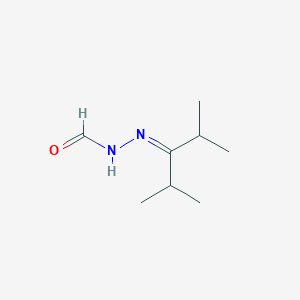
N'-(2,4-Dimethylpentan-3-ylidene)formohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide is a chemical compound with a unique structure that includes a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide typically involves the reaction of 2,4-dimethylpentan-3-one with formohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide may involve larger-scale equipment and more efficient reaction conditions. Continuous flow reactors and automated systems can be used to optimize the reaction parameters and increase the yield of the product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazines or other reduced forms.
Scientific Research Applications
N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity. Additionally, the compound may interfere with cellular pathways, affecting processes such as cell division or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylpentan-3-ylideneamino)acetamide
- N-(2,4-Dimethylpentan-3-ylideneamino)pentanamide
- N’-(2,4-Dimethylpentan-3-ylidene)furan-2-carbohydrazide
Uniqueness
N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62104-17-0 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(2,4-dimethylpentan-3-ylideneamino)formamide |
InChI |
InChI=1S/C8H16N2O/c1-6(2)8(7(3)4)10-9-5-11/h5-7H,1-4H3,(H,9,11) |
InChI Key |
UDPMQFDAZPOXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NNC=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


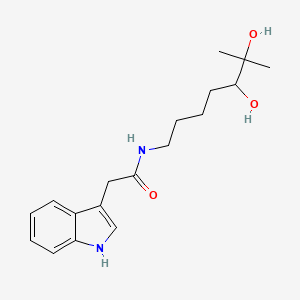
![Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14544770.png)
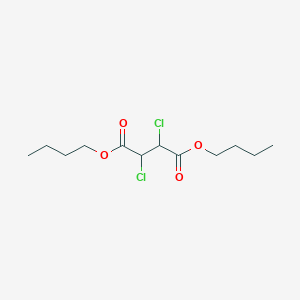
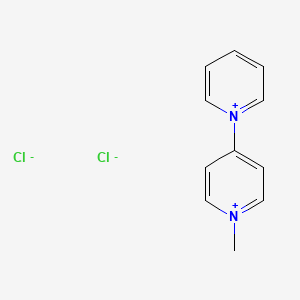
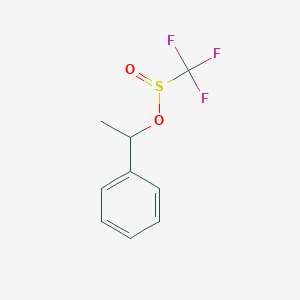
![1-[2-(3-Nitrophenyl)ethyl]naphthalene](/img/structure/B14544781.png)
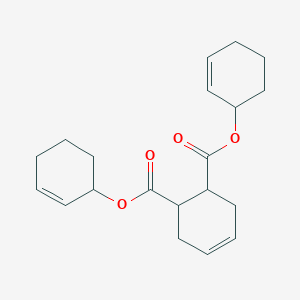
![Trimethyl[(naphthalen-2-yl)methyl]stannane](/img/structure/B14544808.png)
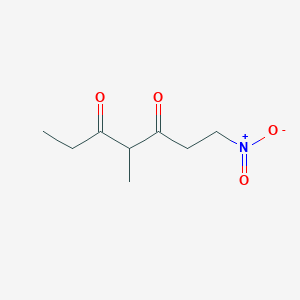
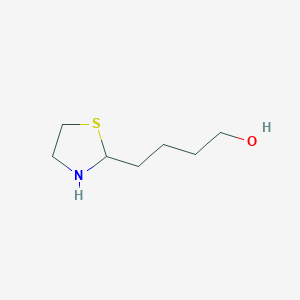
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
